Coordination Geometry and Ligand Binding Mode: Copper(II) vs. Non-Transition Metal Salts of Tetrapropenylsuccinic Acid
Copper tetrapropenylsuccinate features a bidentate chelation mode wherein both carboxylate oxygens coordinate to the Cu²⁺ center, forming a stable 7-membered chelate ring . In contrast, the corresponding disodium salt (DSS) and diammonium salt (DAS) exist as fully dissociated ionic species in aqueous media, lacking any directed coordination geometry. This chelation imparts a distinct coordination environment quantified by a topological polar surface area of 80.3 Ų and is characterized by the canonical SMILES structure CC=CC(C=CC)(C(=O)[O-])C(C=CC)(C=CC)C(=O)[O-].[Cu+2], confirming the 1:1 metal-to-ligand stoichiometry .
| Evidence Dimension | Metal–ligand binding mode |
|---|---|
| Target Compound Data | Bidentate chelation; 1:1 Cu²⁺:ligand stoichiometry; topological polar surface area 80.3 Ų |
| Comparator Or Baseline | Disodium tetrapropenyl succinate (DSS): Fully ionic, no defined coordination geometry; Dissociates completely in aqueous phase |
| Quantified Difference | Qualitative categorical difference: chelated coordination complex vs. ionic salt; PSA 80.3 Ų for copper complex vs. no defined PSA for the dissociated sodium salt |
| Conditions | Structural elucidation by canonical SMILES, InChIKey, and computed molecular descriptors (Alfa Chemistry datasheet) |
Why This Matters
The bidentate chelation mode directly governs the compound's solution stability, hydrolysis kinetics, and metal ion release behavior, making the copper complex fundamentally unsuitable to replace ionic succinate salts in applications requiring controlled copper delivery.
